N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antitumor Applications
- N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide and related sulfonamides have shown promise in antitumor research. Specifically, compounds from sulfonamide-focused libraries, including variants of this compound, have been evaluated in cell-based antitumor screens. Some have demonstrated potent cell cycle inhibition and have progressed to clinical trials. Their mechanism involves disrupting tubulin polymerization and inhibiting cell proliferation in cancer cell lines, with preliminary clinical activities noted in phase I settings (Owa et al., 2002).
Antimicrobial Activity
- Sulfonamides, including this compound, have been studied for their antimicrobial activities. One study synthesized various derivatives of this compound and evaluated their antimicrobial effects against species like Bacillus subtillis and Escherichia coli, indicating potential applications in combating bacterial infections (Patel et al., 2011).
Photodynamic Therapy for Cancer
- Derivatives of this compound have been investigated for their role in photodynamic therapy (PDT). A study on zinc phthalocyanine substituted with a similar sulfonamide derivative demonstrated high singlet oxygen quantum yield, crucial for Type II photosensitizer mechanisms in PDT for cancer treatment (Pişkin et al., 2020).
Alzheimer’s Disease Therapy
- Sulfonamide derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as therapeutic agents in Alzheimer’s disease. These compounds demonstrated inhibitory activity against acetylcholinesterase, a target in Alzheimer's disease therapy (Abbasi et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, in general, have been known to interact with various biological targets leading to a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-24-15-7-10-17(11-8-15)26(22,23)20-13-16-9-12-18(25-16)19(21)14-5-3-2-4-6-14/h2-12,19-21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWTHIBLJXERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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